molecular formula C15H23NO3 B295128 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate

2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate

Cat. No. B295128
M. Wt: 265.35 g/mol
InChI Key: ZNYYXVIBDKASRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a member of the class of compounds known as benzoates, which have been studied extensively for their pharmacological properties. In

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its anti-inflammatory and analgesic properties. 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Other studies have investigated its potential as a neuroprotective agent, with promising results in animal models of stroke and traumatic brain injury. 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has also been studied for its potential in treating cancer, with some studies showing it to have anti-tumor effects.

Mechanism of Action

The exact mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is through the inhibition of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate may also act by reducing oxidative stress and promoting cell survival in damaged tissues. Further research is needed to fully elucidate the mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate.
Biochemical and Physiological Effects
2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been shown to have a range of biochemical and physiological effects. In animal models, 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been shown to reduce inflammation and pain, improve neurological function after injury, and inhibit tumor growth. 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate.

Advantages and Limitations for Lab Experiments

2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a readily available research tool. 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate also has a relatively low toxicity profile, which allows for higher doses to be used in animal studies. However, one limitation of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be on its potential as an anti-cancer agent, with further studies needed to understand its mechanism of action and efficacy in different types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate, which may lead to the development of new therapeutic applications.

Synthesis Methods

2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate can be synthesized using a multi-step process that involves the reaction of tert-butyl(methyl)amine with 3-methoxybenzoic acid. The resulting product is then purified using standard techniques such as column chromatography. The synthesis method for 2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate has been optimized to produce high yields and purity, making it a suitable candidate for further research.

properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 3-methoxybenzoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)16(4)9-10-19-14(17)12-7-6-8-13(11-12)18-5/h6-8,11H,9-10H2,1-5H3

InChI Key

ZNYYXVIBDKASRO-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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